Cas no 876757-20-9 (3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide)

3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide is a fluorinated carboxamide derivative with notable applications in organic synthesis and medicinal chemistry. Its structure features a cyclopentane core substituted with two fluorine atoms at the 3-position, enhancing its stability and reactivity profile. The N-methoxy-N-methyl (Weinreb amide) moiety serves as a versatile intermediate, facilitating controlled transformations into ketones or aldehydes upon reaction with organometallic reagents. This compound is particularly valued for its selectivity and efficiency in multi-step synthetic routes. Its well-defined stereochemistry and functional group compatibility make it a useful building block for the development of pharmaceuticals and agrochemicals. Proper handling under inert conditions is recommended to preserve its integrity.
3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide structure
876757-20-9 structure
Product Name:3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide
CAS No:876757-20-9
MF:C8H13F2NO2
MW:193.19112944603
CID:3416379
PubChem ID:53403834
Update Time:2025-06-08

3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • CYCLOPENTANECARBOXAMIDE, 3,3-DIFLUORO-N-METHOXY-N-METHYL-
    • 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide
    • (rac)-3,3-difluoro-n-methoxy-n-methylcyclopentanecarboxamide
    • SCHEMBL1662587
    • (rac)-3,3-difluoro-n-methoxy-n-methylcyclopentane-carboxamide
    • 876757-20-9
    • MDL: MFCD16036436
    • Inchi: 1S/C8H13F2NO2/c1-11(13-2)7(12)6-3-4-8(9,10)5-6/h6H,3-5H2,1-2H3
    • InChI Key: MTPZPVSHHQGWRQ-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C(N(C)OC)=O)C1)F

Computed Properties

  • Exact Mass: 193.09143498g/mol
  • Monoisotopic Mass: 193.09143498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.5Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:876757-20-9)3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide
Order Number:A1092602
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:07
Price ($):688.0
Email:sales@amadischem.com

Additional information on 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide

Comprehensive Overview of 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide (CAS No. 876757-20-9)

3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide (CAS No. 876757-20-9) is a fluorinated carboxamide derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclopentane backbone and difluoro substitution, has garnered attention for its potential in drug discovery and material science. Its molecular structure, featuring a N-methoxy-N-methyl moiety, enhances its reactivity and solubility, making it a versatile intermediate in synthetic chemistry.

The growing interest in fluorinated compounds like 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide stems from their ability to modulate biological activity and improve metabolic stability. Researchers are particularly intrigued by its potential role in designing enzyme inhibitors and bioactive molecules, aligning with current trends in precision medicine and sustainable agriculture. The compound's CAS No. 876757-20-9 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

In the context of green chemistry, 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide exemplifies the shift toward eco-friendly synthetic routes. Its difluoro groups contribute to reduced environmental persistence compared to non-fluorinated analogs, addressing concerns about chemical sustainability. This aligns with the rising demand for safer alternatives in industrial applications, a topic frequently queried in AI-driven research tools.

From a technical perspective, the compound's carboxamide functionality enables diverse derivatization, making it valuable for high-throughput screening in drug development. Its N-methoxy-N-methyl group further enhances its utility as a Weinreb amide equivalent, a feature often explored in organic synthesis forums. These attributes position it as a key player in the development of next-generation therapeutics and specialty chemicals.

Recent advancements in computational chemistry have shed light on the compound's conformational preferences and molecular interactions. Studies leveraging AI-powered predictive models highlight its potential for structure-activity relationship (SAR) optimization, a hot topic in medicinal chemistry circles. This synergy between experimental and in silico approaches underscores its importance in modern research workflows.

In summary, 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide (CAS No. 876757-20-9) represents a convergence of innovation in fluorine chemistry, drug design, and sustainable synthesis. Its multifaceted applications and alignment with contemporary scientific priorities ensure its continued relevance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:876757-20-9)3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide
A1092602
Purity:99%
Quantity:1g
Price ($):688.0
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